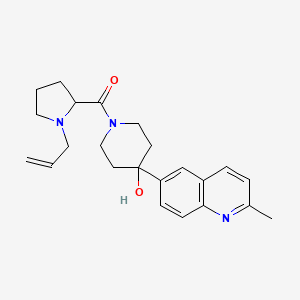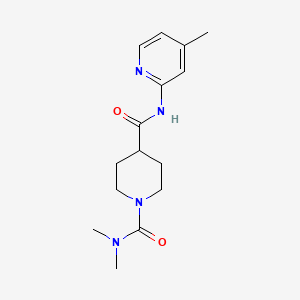
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide, also known as DMXAA, is a small molecule that has been studied for its potential anti-tumor properties. The compound was first synthesized in the 1980s and has since undergone extensive research to determine its mechanism of action and potential applications in cancer treatment.
Wirkmechanismus
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune response. Activation of this pathway leads to the production of interferons and other cytokines, which can induce tumor cell death and inhibit angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines such as interferon-alpha and interleukin-6, which are important for the immune response. This compound has also been shown to increase the production of reactive oxygen species, which can lead to DNA damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide is its ability to enhance the anti-tumor activity of other chemotherapy drugs. This makes it a promising candidate for combination therapy. However, this compound has also been shown to have limited efficacy in some tumor types, and its mechanism of action is not fully understood. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide. One area of focus is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research into the mechanism of action of this compound, which could lead to the development of new drugs that target the STING pathway.
Synthesemethoden
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide can be synthesized through a multi-step process starting with 4-methyl-2-pyridinecarboxaldehyde. The aldehyde is reacted with dimethylamine to form the corresponding imine, which is then reduced with sodium borohydride to give the amine. This amine is then reacted with diethyl malonate to form the piperidine ring, which is subsequently cyclized to form the final product.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide has been studied extensively for its potential anti-tumor properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are key processes in tumor growth and metastasis. This compound has also been shown to enhance the anti-tumor activity of other chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
1-N,1-N-dimethyl-4-N-(4-methylpyridin-2-yl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-11-4-7-16-13(10-11)17-14(20)12-5-8-19(9-6-12)15(21)18(2)3/h4,7,10,12H,5-6,8-9H2,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGRLUZYXOGPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5418457.png)
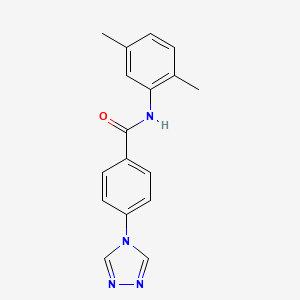
![3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)

![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)
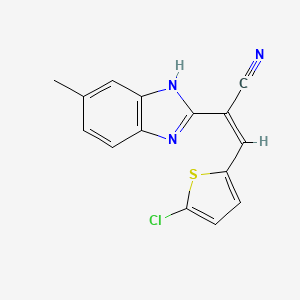
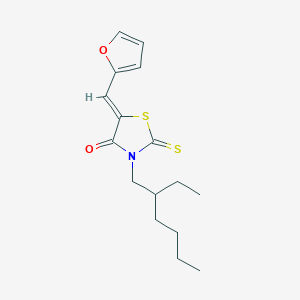
![1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B5418506.png)
![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)
![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)
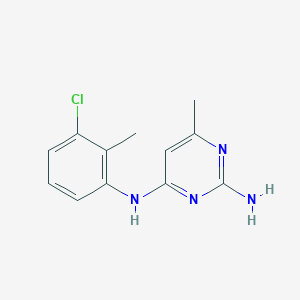
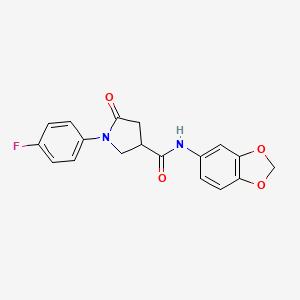
![(3S*,5S*)-1-(3-methyl-2-buten-1-yl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5418545.png)
